molecular formula C24H31ClN2O4 B15295640 Desfluoro Cisapride

Desfluoro Cisapride

Cat. No.: B15295640
M. Wt: 447.0 g/mol
InChI Key: WWNAULFIHBWQQL-OSZJVERNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desfluoro Cisapride is a structural analog of the gastrointestinal prokinetic agent cisapride, characterized by the absence of a fluorine atom in its molecular structure. While cisapride (a 5-HT₄ receptor agonist) was historically used to treat gastroesophageal reflux and motility disorders, its use has been restricted due to cardiac side effects linked to hERG potassium channel inhibition .

Properties

Molecular Formula

C24H31ClN2O4

Molecular Weight

447.0 g/mol

IUPAC Name

4-amino-5-chloro-2-methoxy-N-[(1R,2S)-2-methoxy-4-(3-phenoxypropyl)cyclohexyl]benzamide

InChI

InChI=1S/C24H31ClN2O4/c1-29-22-15-20(26)19(25)14-18(22)24(28)27-21-11-10-16(13-23(21)30-2)7-6-12-31-17-8-4-3-5-9-17/h3-5,8-9,14-16,21,23H,6-7,10-13,26H2,1-2H3,(H,27,28)/t16?,21-,23+/m1/s1

InChI Key

WWNAULFIHBWQQL-OSZJVERNSA-N

Isomeric SMILES

CO[C@H]1CC(CC[C@H]1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=CC=C3

Canonical SMILES

COC1CC(CCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl)CCCOC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro Cisapride typically involves the removal of a fluorine atom from the parent compound, Cisapride. This can be achieved through various chemical reactions, including nucleophilic substitution or reduction reactions. The specific conditions for these reactions may vary, but they generally involve the use of strong nucleophiles or reducing agents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings but on a larger scale. This would involve the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The process would also include steps for purification and quality control to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Desfluoro Cisapride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms.

Scientific Research Applications

Desfluoro Cisapride has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorine removal on chemical reactivity and stability.

    Biology: Investigated for its potential effects on gastrointestinal motility and neurotransmitter release.

    Medicine: Explored for its potential therapeutic benefits in treating gastrointestinal disorders.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Desfluoro Cisapride exerts its effects by stimulating the serotonin 5-HT4 receptors, which in turn increases the release of acetylcholine in the enteric nervous system. This leads to enhanced gastrointestinal motility. The removal of the fluorine atom may alter the binding affinity and efficacy of the compound, but the overall mechanism remains similar to that of Cisapride.

Comparison with Similar Compounds

Pharmacological Activity at 5-HT₄ Receptors

Cisapride and its structural analogs (e.g., tegaserod, prucalopride, mosapride) act as 5-HT₄ receptor agonists. The removal of fluorine in Desfluoro Cisapride may reduce receptor binding affinity due to altered electronegativity and steric interactions. Data from analogous compounds suggest that fluorine removal can decrease potency by 10- to 100-fold .

Table 1: 5-HT₄ Receptor Binding and cAMP Potency of Cisapride and Comparators

Compound pKi (Binding Affinity) pEC₅₀ (cAMP Potency) Intrinsic Activity (% vs. 5-HT)
Cisapride 7.1 7.4 101%
Tegaserod 8.6 8.7 120%
Prucalopride 7.6 7.9 109%
Mosapride 6.8 6.3 22%
TD-8954 9.4 9.3 83%

Source: Adapted from 5-HT₄ receptor binding studies

  • Key Insight : Fluorine atoms enhance ligand-receptor interactions. Desfluoro analogs (e.g., desfluoro ezetimibe) show reduced retention times and altered NMR profiles compared to parent compounds . For this compound, a similar reduction in 5-HT₄ affinity is plausible but unconfirmed.

Table 2: hERG Channel Inhibition Profiles

Compound hERG Inhibition (Concentration)
Cisapride 65% (20 nM)
TD-8954 0% (3 μM)
Mosapride Not reported

Source: In vitro electrophysiology studies

  • Hypothesis : this compound may exhibit lower hERG affinity due to structural changes, but experimental validation is required.

Table 3: Analytical Parameters for Desfluoro Ezetimibe vs. Ezetimibe

Parameter Ezetimibe Desfluoro Ezetimibe
LOD 0.012% 0.013%
LOQ 0.041% 0.043%
HPLC Retention Time 18.6 min 18.05 min
¹⁹F NMR Peaks 2 1

Source: HPLC and NMR validation studies

Regulatory and Industrial Relevance

Desfluoro impurities are controlled to <0.15% in APIs (e.g., ezetimibe) via stringent HPLC monitoring . For cisapride, analogous controls would require:

  • Specification Limits : ≤0.10% desfluoro impurity in intermediates .
  • Synthetic Controls : Use of fluorine-free reagents and optimized crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.